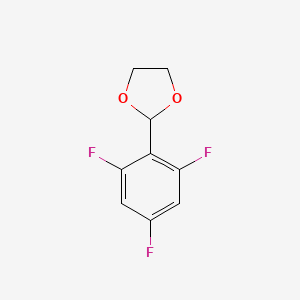

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trifluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICCBVXVPOEKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2,4,6 Trifluorophenyl 1,3 Dioxolane

Stability and Hydrolytic Behavior of Trifluorophenyl-Dioxolanes

The stability of the 1,3-dioxolane (B20135) ring is significantly influenced by the electronic nature of the substituent at the C2 position. In the case of 2-(2,4,6-trifluorophenyl)-1,3-dioxolane, the fluorine atoms on the phenyl ring exert a powerful influence on the acetal's reactivity, particularly its behavior towards hydrolysis.

The hydrolysis of 2-aryl-1,3-dioxolanes is a well-established acid-catalyzed process that proceeds via a specific acid A-1 mechanism. acs.org This reaction is of significant importance as it represents the deprotection of a carbonyl group, a common strategy in organic synthesis. nih.gov The accepted mechanism involves a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a slower, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. acs.orgnih.gov This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the parent aldehyde (2,4,6-trifluorobenzaldehyde) and ethylene (B1197577) glycol. libretexts.orgrsc.org

The key steps in the acid-catalyzed hydrolysis are:

Protonation: The reaction is initiated by the protonation of one of the ether oxygens of the dioxolane ring by a hydronium ion (H₃O⁺). libretexts.orgrsc.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. nih.gov

Deprotonation: A final proton transfer to a water molecule regenerates the acid catalyst and yields the final hydrolysis products: the aldehyde and the diol. libretexts.org

This mechanism is consistent with observations such as the reaction rate's dependence on the Hammett acidity function (H₀) and significantly faster hydrolysis rates in D₂O compared to H₂O. acs.org

The rate of acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes is highly sensitive to the electronic properties of the substituents on the phenyl ring. The formation of the positively charged oxocarbenium ion in the rate-determining step is disfavored by electron-withdrawing groups and favored by electron-donating groups. escholarship.org

The 2,4,6-trifluorophenyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has a profound destabilizing effect on the transition state leading to the oxocarbenium ion. Consequently, this compound is expected to exhibit significantly enhanced hydrolytic stability compared to its non-fluorinated counterpart, 2-phenyl-1,3-dioxolane.

Studies on a series of substituted 2-phenyl-1,3-dioxolanes have demonstrated this electronic dependence. A Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ), shows a large negative reaction constant (ρ value). acs.orgescholarship.org For the hydrolysis of substituted benzaldehyde (B42025) diethyl acetals, a ρ value of -3.35 was determined, indicating a high sensitivity to substituent effects. acs.org A more recent study on benzylidene acetals reported a ρ value of -4.06, confirming that a strong, developing positive charge is present at the benzylic position in the transition state. escholarship.org

Table 1: Effect of Substituents on the Relative Rates of Hydrolysis of 2-Aryl-1,3-Dioxolanes

| Substituent (on Phenyl Ring) | Hammett Constant (σ) | Relative Rate of Hydrolysis (k/k₀) |

| p-Methoxy | -0.27 | ~50 |

| p-Methyl | -0.17 | ~10 |

| Hydrogen | 0 | 1 |

| m-Methoxy | +0.12 | ~0.3 |

| p-Chloro | +0.23 | ~0.1 |

| m-Nitro | +0.71 | ~0.001 |

| 2,4,6-Trifluoro | ~+0.78 (estimated) | Very Slow (predicted) |

Data is illustrative and compiled from trends observed in studies of substituted benzaldehyde acetals. acs.orgescholarship.orgrsc.org The σ value for 2,4,6-trifluoro is an estimate based on the cumulative effect of three fluorine atoms.

The strongly positive Hammett constant for fluorine substituents signifies their electron-withdrawing nature. For this compound, the cumulative inductive effect of three fluorine atoms makes the phenyl ring highly electron-deficient, which in turn destabilizes the formation of the required oxocarbenium ion, thus drastically slowing the rate of hydrolysis.

Steric effects from the ortho-fluorine atoms may also play a role, potentially hindering the optimal planar conformation of the oxocarbenium ion intermediate, which would further decrease the hydrolysis rate. However, the electronic effect is considered the dominant factor in this system.

Ring-Opening and Rearrangement Reactions

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations, often initiated by electrophilic activation.

The acetal (B89532) carbon of this compound is an electrophilic center that can be attacked by various nucleophiles, particularly after activation by a Lewis or Brønsted acid. escholarship.org This reactivity is fundamental to processes like ring-opening polymerization. In the cationic ring-opening polymerization of 1,3-dioxolane, an initiator generates a cationic species that propagates by attacking the oxygen of a monomer unit, leading to the opening of the ring and the formation of a polyacetal chain. The presence of the electron-withdrawing trifluorophenyl group would be expected to influence the polymerization kinetics, potentially affecting the reactivity of the monomer and the stability of the propagating chain end.

While specific studies on intramolecular rearrangements of this compound are not prevalent, related systems demonstrate the potential for such reactions. For instance, glycidol (B123203) acetals can undergo highly stereoselective intramolecular rearrangement to produce alkoxylated 1,3-dioxolanes. Furthermore, competitive side reactions, such as those involving formaldehyde (B43269) elimination, have been observed during the ring-opening polymerization of certain dioxolanones, indicating that complex rearrangement pathways can occur under specific conditions.

Transformations Involving the Trifluorophenyl Moiety

The 2,4,6-trifluorophenyl group itself is relatively inert under the conditions typically used to modify the dioxolane ring. However, it can participate in reactions under more forcing conditions, primarily nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly those in the ortho and para positions, activate the ring towards attack by strong nucleophiles. This allows for the replacement of one or more fluorine atoms, providing a route to further functionalize the molecule. However, such reactions would likely require conditions that could also cleave the acetal linkage.

Aromatic Substitution Reactions on the Trifluorophenyl Ring

The 2,4,6-trifluorophenyl group is highly deactivated towards traditional electrophilic aromatic substitution due to the strong electron-withdrawing nature of the three fluorine atoms. Conversely, this electron deficiency makes the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.com In this mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before expelling a leaving group. wikipedia.orgnih.gov

In the case of this compound, the fluorine atoms serve as both powerful activating groups for nucleophilic attack and as potential leaving groups. The presence of multiple electron-withdrawing groups significantly enhances the rate of substitution compared to less fluorinated analogues. youtube.comdoubtnut.com Reactions with various nucleophiles, such as alkoxides, amines, and thiolates, can lead to the displacement of one or more fluorine atoms. The substitution typically occurs at the positions ortho and para to the dioxolane substituent, which are activated by the fluorine atoms. For instance, 1,3,5-trifluorotrinitrobenzene, a similarly activated system, readily reacts with a variety of nucleophiles, demonstrating the high reactivity of such polysubstituted rings. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Fluorophenyl Systems

| Substrate (Analogue) | Nucleophile (Nu) | Product | Conditions |

| 1,3,5-Trifluorobenzene | Sodium methoxide (B1231860) (NaOMe) | 1-Methoxy-3,5-difluorobenzene | Methanol, Heat |

| 2,4,6-Trinitrochlorobenzene | Aniline (PhNH₂) | N-(2,4,6-Trinitrophenyl)aniline | Ethanol, Reflux |

| 1-Fluoro-2,4-dinitrobenzene | Morpholine | 4-(2,4-Dinitrophenyl)morpholine | DMSO, Room Temp. |

| 2,4,6-Trichlorotriazine | Thiophenol (PhSH) | 2-Chloro-4,6-bis(phenylthio)triazine | Base, DCM, 0°C to RT |

This table presents representative SNAr reactions on aromatic systems with similar activation patterns to illustrate the expected reactivity. Specific reaction data for this compound may vary.

Influence of Fluorine Atoms on Aromatic Reactivity

The three fluorine atoms on the phenyl ring are the primary determinants of its reactivity. Fluorine exerts a dual electronic effect: a strong negative inductive effect (-I) and a positive mesomeric, or resonance, effect (+M). nih.gov

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. In the 2,4,6-trifluorophenyl group, the cumulative inductive effect of three fluorine atoms renders the entire aromatic ring significantly electron-poor. numberanalytics.com

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic π-system. However, for fluorine, the -I effect overwhelmingly dominates the +M effect, leading to a net deactivation of the ring towards electrophiles and strong activation towards nucleophiles. nih.gov

This pronounced electron deficiency stabilizes the negatively charged Meisenheimer intermediate formed during SNAr, thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com The C-F bond, while strong, can be cleaved when attached to a sufficiently activated aromatic system where fluoride (B91410) can act as a competent leaving group.

Table 2: Electronic Effects of Fluorine on Aromatic Rings

| Effect | Description | Consequence for Reactivity |

| Inductive (-I) | Strong withdrawal of electron density through the σ-bond framework due to high electronegativity. | Greatly increases the electrophilicity (electron-poor nature) of the aromatic ring. |

| Mesomeric (+M) | Weak donation of electron density from fluorine's p-orbitals into the aromatic π-system. | Largely overshadowed by the -I effect; has a minor opposing influence. |

| Overall Effect | The ring is strongly deactivated towards electrophilic attack but highly activated for nucleophilic attack. | Facilitates SNAr reactions by stabilizing the anionic intermediate. |

Redox Chemistry of this compound

Oxidation Pathways of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is generally stable to many oxidizing agents but can undergo oxidation under specific conditions, primarily involving the C-H bond at the C2 position. The most common oxidative pathway is initiated by a hydrogen atom transfer (HAT) from the C2 position to a radical species. docksci.com This process generates a stabilized 2-dioxolanyl radical. This radical can be formed using various methods, including the thermal decomposition of peroxides (like TBHP) or through photoredox catalysis. docksci.comacs.org

Once formed, the 2-dioxolanyl radical is nucleophilic and can engage in further reactions, such as addition to electron-deficient alkenes. docksci.com Alternatively, in the presence of certain oxidants and catalysts, this radical can be further oxidized to a 1,3-dioxolan-2-yl cation intermediate, which can then be trapped by nucleophiles. nih.gov Efficient oxidation of cyclic acetals to hydroxy alkyl esters has also been reported using reagents like m-chloroperoxybenzoic acid (mCPBA) or molecular oxygen with catalysts like N-hydroxyphthalimide (NHPI). organic-chemistry.org

Reduction Reactions Affecting the Aromatic or Dioxolane Moieties

The redox behavior of this compound is dichotomous. The 1,3-dioxolane ring is a cyclic acetal and is generally inert to reduction by common reagents such as catalytic hydrogenation or metal hydrides. wikipedia.org

Radical Reactions and Electron Transfer Processes

Radical-Mediated Functionalization of the Dioxolane Ring

The C-H bond at the C2 position of the 1,3-dioxolane ring is particularly susceptible to homolytic cleavage, making it a prime site for radical-mediated functionalization. The generation of the 2-dioxolanyl radical via HAT is a key initiation step. docksci.comorganic-chemistry.org This radical can be generated under mild conditions, for example, using visible-light photoredox catalysis with an iridium catalyst and a persulfate initiator. acs.org

Once generated, the nucleophilic 2-dioxolanyl radical readily participates in addition reactions with suitable radical acceptors. This forms the basis for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the radical can add to electron-deficient alkenes in an anti-Markovnikov fashion, a process that can operate via a radical chain mechanism. acs.orgpharmaguideline.com Another notable transformation is the thiol-promoted, metal-free addition of the 1,3-dioxolane ring to imines, which provides a direct route to protected α-amino aldehydes. organic-chemistry.org These methods highlight the utility of the dioxolane moiety as a masked formyl group that can be introduced via radical pathways.

Table 3: Examples of Radical-Mediated Functionalization of 1,3-Dioxolane

| Reaction Type | Radical Initiator/Catalyst | Radical Acceptor | Product Type |

| Hydroacetalization | Ir-photocatalyst / Persulfate | Electron-deficient alkene | 2-(Alkyl)-1,3-dioxolane |

| Oxidative Coupling | Co(salen) / TBHP | Vinylarene | Polyfunctionalized carbonyl precursor |

| Addition to Imines | Thiol / O₂ (catalytic) | Imine | 2-(α-Aminoalkyl)-1,3-dioxolane |

Photo-Induced Electron Transfer (PET) Chemistry

Photo-induced electron transfer is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or vice versa. This process results in the formation of a radical ion pair, which can then undergo various subsequent reactions. mdpi.com The feasibility of a PET reaction is governed by the redox potentials of the donor and acceptor and the excitation energy of the photosensitizer, often described by the Rehm-Weller equation. mdpi.com

For this compound, the trifluorophenyl group, with its strong electron-withdrawing fluorine atoms, is expected to significantly influence the electronic properties of the molecule. This could make the aromatic ring a potential electron acceptor in a PET process. Conversely, the dioxolane moiety, particularly the oxygen lone pairs, could act as an electron donor, although this is generally less favored.

Mechanistic Considerations

The study of PET reactions often involves identifying the transient species formed upon photoexcitation, such as radical cations and anions. Techniques like laser flash photolysis are instrumental in observing these short-lived intermediates. nih.gov In the context of fluorinated compounds, PET can lead to subsequent reactions, most notably the cleavage of the strong carbon-fluorine (C-F) bond.

While direct studies on this compound are lacking, research on other fluorinated aromatic compounds has shown that photoinduced C-F bond cleavage can occur, often proceeding through the formation of an aryl cation following defluorination. msu.edu This process can be influenced by the presence of other functional groups and the reaction medium. For instance, studies on fluorinated quinolones have demonstrated that the efficiency and pathway of photodefluorination are highly dependent on the substitution pattern on the aromatic ring. msu.edu

Hypothetical Reaction Pathways and Intermediates

In a hypothetical PET reaction involving this compound, a photosensitizer could excite the molecule, leading to the formation of a radical ion. If the trifluorophenyl moiety acts as an electron acceptor, a radical anion would be formed. This species could then potentially undergo defluorination to generate a difluorophenyl radical.

Alternatively, if the dioxolane ring were to participate as an electron donor, a radical cation would be formed. The stability and subsequent reactions of this radical cation would be of significant interest. The fragmentation of the dioxolane ring is a plausible outcome, as seen in the dissociative photoionization of 1,3-dioxolane itself, which leads to various fragment ions. organic-chemistry.org

Potential Research Findings and Data

To rigorously investigate the PET chemistry of this compound, experimental studies would be necessary. These would likely involve:

Quantum Yield Measurements: Determining the efficiency of photoproduct formation.

Laser Flash Photolysis Studies: To detect and characterize transient intermediates such as radical ions and triplets.

Product Analysis: Identifying the stable products formed after the photochemical reaction to elucidate the reaction mechanism.

The following interactive table represents a hypothetical dataset that could be generated from such research, illustrating the type of quantitative data that would be crucial for understanding the PET chemistry of this compound.

| Parameter | Value | Condition |

| Quantum Yield (Φ) | ||

| Product A Formation | 0.25 | Acetonitrile (B52724), λ = 254 nm |

| Product B Formation | 0.10 | Methanol, λ = 254 nm |

| Triplet Lifetime (τT) | 50 ns | Degassed Acetonitrile |

| Radical Anion λmax | 450 nm | Pulse Radiolysis |

| Radical Cation λmax | 520 nm | Pulse Radiolysis |

This table is a hypothetical representation of potential research data and is not based on published experimental results for this compound.

Further research into the photochemistry of this compound would provide valuable insights into the influence of fluorine substitution on PET processes and the subsequent reactivity of the resulting intermediates. Such studies would contribute to the broader understanding of the photophysics and photochemistry of fluorinated organic molecules.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for the spectroscopic and advanced analytical characterization of the specific chemical compound This compound (CAS No. 773102-27-5) is not available.

The requested article, which was to be strictly structured around the provided outline, requires specific research findings for the following analytical methodologies:

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structural Determination

Without access to published ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, or X-ray crystallography data for this particular compound, it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection. The creation of data tables and the discussion of detailed research findings as per the instructions are therefore unachievable.

To fulfill the user's request, primary experimental analysis of the compound would be necessary to generate the required data for the outlined article.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC/MS, LC/MS)

Chromatographic methods are indispensable for the analysis of organic compounds like 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane. Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful hyphenated techniques that not only separate the components of a mixture but also provide mass information for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC/MS)

For a volatile and thermally stable compound such as this compound, GC/MS is a primary analytical tool for purity assessment. In this technique, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

While specific experimental data for the GC/MS analysis of this compound is not widely published, a hypothetical analysis can be projected based on its structure. A standard non-polar column, such as one coated with a dimethylpolysiloxane stationary phase, would likely be employed. The retention time would be influenced by the compound's volatility. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, and characteristic fragmentation patterns arising from the cleavage of the dioxolane ring and the loss of fluorine atoms from the phenyl ring.

Hypothetical GC/MS Data for this compound Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is another powerful technique for the analysis of this compound, particularly if the compound exhibits thermal lability or insufficient volatility for GC. In LC/MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer.

For a moderately polar compound like this compound, reversed-phase chromatography would be a suitable approach. This typically involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Electrospray ionization (ESI) is a common ionization technique for LC/MS that would be appropriate for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺ in the positive ion mode.

Hypothetical LC/MS Data for this compound

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule (primarily Carbon, Hydrogen, and in this case, Fluorine). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₇F₃O₂). A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (CO₂, H₂O, and HF for this compound) are then quantitatively measured by various detection methods.

Theoretical vs. Expected Elemental Analysis Data for this compound

Computational and Theoretical Investigations of 2 2,4,6 Trifluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Energetics

No specific DFT studies on the ground state properties of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane have been identified in the surveyed literature. Such studies would be crucial for determining optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies, providing a fundamental understanding of the molecule's stability and structure.

Detailed molecular orbital analyses, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not available for this compound. This information would be essential for predicting the molecule's reactivity, electronic transitions, and potential as an electrophile or nucleophile. The distribution of electronic density, influenced by the highly electronegative fluorine atoms, remains uncharacterized.

Conformational Analysis and Stereochemistry

A computational search for the potential energy surface of this compound to identify energy minima corresponding to stable conformers and the transition states connecting them has not been reported.

While it can be hypothesized that the bulky and electron-withdrawing 2,4,6-trifluorophenyl group would exert significant steric and electronic effects on the conformation of the 1,3-dioxolane (B20135) ring, specific computational studies to quantify this influence are absent from the literature. The preferred orientation of the phenyl ring relative to the dioxolane ring and the resulting puckering of the five-membered ring are yet to be determined.

Reaction Mechanism Elucidation via Computational Modeling

There are no available computational studies that model the reaction mechanisms involving this compound. Such research would be instrumental in understanding its formation, decomposition pathways, and its reactivity with other chemical species.

Transition State Characterization and Reaction Pathway Determination

The formation of this compound from 2,4,6-trifluorobenzaldehyde (B1297852) and ethylene (B1197577) glycol is an example of acetalization, a reaction that is typically acid-catalyzed. researchgate.netmdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction mechanisms, including the characterization of transition states. wikipedia.org

The generally accepted mechanism for acid-catalyzed acetal (B89532) formation involves several key steps, which can be computationally modeled to determine the reaction pathway for this compound. wikipedia.org The proposed pathway is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,4,6-trifluorobenzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen atom of the original carbonyl group. This converts the hydroxyl group into a good leaving group (water).

Formation of an Oxocarbenium Ion: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

DFT calculations can be employed to locate the transition state for each of these steps. The transition state is a first-order saddle point on the potential energy surface, and its characterization involves vibrational frequency analysis, where one imaginary frequency corresponding to the reaction coordinate is expected. The stereochemical outcome of the reaction, particularly the formation of different stereoisomers if applicable, can also be investigated by analyzing the energies of the different transition state structures. libretexts.org For instance, in the formation of substituted 1,3-dioxolanes, the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate can dictate the stereochemistry of the final product. libretexts.org

| Step | Description | Key Intermediate/Transition State |

| 1 | Protonation of carbonyl oxygen | Protonated 2,4,6-trifluorobenzaldehyde |

| 2 | Nucleophilic attack by ethylene glycol | Hemiacetal intermediate |

| 3 | Proton transfer | Protonated hemiacetal |

| 4 | Water elimination | Oxocarbenium ion |

| 5 | Intramolecular cyclization | Protonated 1,3-dioxolane |

| 6 | Deprotonation | This compound |

Kinetic and Thermodynamic Insights into Reactivity

The study of reaction kinetics and thermodynamics provides crucial information about the feasibility and rate of formation of this compound. These aspects can be investigated computationally to understand whether a reaction is under kinetic or thermodynamic control. jackwestin.comrsc.orgnih.gov

Kinetic Control vs. Thermodynamic Control

In many chemical reactions, including acetal formation, there can be a competition between the formation of a kinetic product (formed faster, lower activation energy) and a thermodynamic product (more stable, lower Gibbs free energy). jackwestin.comnsf.gov

Kinetic Product: Favored at lower temperatures and shorter reaction times. The product distribution is determined by the relative rates of formation.

Thermodynamic Product: Favored at higher temperatures and longer reaction times, allowing for equilibrium to be established. The product distribution reflects the relative stabilities of the products.

For the formation of this compound, computational methods can be used to calculate the activation energies (ΔG‡) and the Gibbs free energies of reaction (ΔGr) for the formation of the dioxolane and any potential side-products. The stability of fluorinated aromatic compounds is influenced by the electronic effects of the fluorine substituents. nih.gov The high thermostability of polymers containing fluorinated aromatics is partly explained by the added ring stability from the contribution of fluorine's π-orbitals. worktribe.com

The kinetics of acetal formation from aldehydes like benzaldehyde (B42025) have been studied, and it is known that the reaction is reversible. rsc.org The presence of electron-withdrawing groups, such as the fluorine atoms on the phenyl ring of 2,4,6-trifluorobenzaldehyde, can influence the electrophilicity of the carbonyl carbon and thus affect the reaction rate. Computational studies can quantify these electronic effects on the reaction kinetics.

The thermodynamic stability of the resulting this compound can also be assessed. The standard Gibbs free energy of formation can be estimated using quantum chemical calculations, providing insight into the compound's stability relative to its starting materials and other possible isomers.

| Parameter | Computational Method | Significance for this compound |

| Activation Energy (ΔG‡) | DFT (Transition State Search) | Determines the rate of formation (kinetic control). |

| Gibbs Free Energy of Reaction (ΔGr) | DFT (Frequency Calculation) | Determines the relative stability of the product (thermodynamic control). |

| Reaction Enthalpy (ΔHr) | DFT (Frequency Calculation) | Contribution of bond energies to the overall energy change. |

| Reaction Entropy (ΔSr) | DFT (Frequency Calculation) | Contribution of disorder to the overall energy change. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is particularly important for its characterization.

The prediction of ¹⁹F NMR chemical shifts is known to be more challenging than for ¹H NMR due to the strong influence of electronic excited states. rsc.org However, DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been successfully employed for this purpose. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the ωB97XD functional with the aug-cc-pVDZ basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts for a range of fluorinated molecules.

Computational predictions can aid in the assignment of experimental spectra, especially for molecules with multiple fluorine atoms in different chemical environments. For this compound, one would expect two distinct ¹⁹F NMR signals due to the symmetry of the molecule (two ortho-fluorines and one para-fluorine). The predicted chemical shifts can help to unambiguously assign these signals.

The general workflow for predicting NMR chemical shifts involves:

Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory.

NMR Calculation: A GIAO NMR calculation is performed on the optimized geometry.

Referencing and Scaling: The calculated absolute shielding values are converted to chemical shifts relative to a standard reference compound (e.g., CFCl₃ for ¹⁹F NMR). Often, a linear scaling factor is applied to improve the agreement with experimental data. worktribe.com

| Nucleus | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Notes |

| ¹⁹F (ortho) | -90 to -120 | Highly dependent on conformation and computational method. |

| ¹⁹F (para) | -100 to -130 | Sensitive to the electronic environment. |

| ¹H (dioxolane) | 3.5 - 5.5 | Chemical shifts depend on the proximity to the aromatic ring. |

| ¹³C (dioxolane) | 60 - 110 | Acetal carbon is typically downfield. |

Note: The predicted chemical shift ranges are illustrative and based on general values for similar structural motifs. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics, solvent interactions, and transport properties of this compound in different environments.

In an MD simulation, the atoms in the system are treated as classical particles, and their motion is governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By solving the equations of motion numerically, the trajectory of each atom over time can be generated.

For this compound, MD simulations could be used to investigate:

Conformational Flexibility: The dioxolane ring can adopt different conformations (e.g., envelope, twist). MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers in solution.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. For a fluorinated compound, the interactions between the fluorine atoms and the solvent are of particular interest.

Rotational Dynamics: The rotation of the trifluorophenyl group relative to the dioxolane ring can be studied to understand the steric and electronic factors that govern this motion.

Transport Properties: Properties such as the diffusion coefficient can be calculated from the simulation trajectory, providing information about the mobility of the molecule in a given solvent.

| Property Investigated | Information Gained from MD Simulations |

| Conformational analysis | Preferred conformations of the dioxolane ring and orientation of the phenyl group. |

| Solvation shell structure | Arrangement and orientation of solvent molecules around the solute. |

| Radial distribution functions | Probability of finding a solvent molecule at a certain distance from the solute. |

| Rotational correlation time | Timescale of the rotational motion of the molecule and its functional groups. |

| Diffusion coefficient | Rate of translational motion of the molecule through the solvent. |

Role in Advanced Organic Synthesis and Methodology Development

2-(2,4,6-Trifluorophenyl)-1,3-dioxolane as a Synthetic Building Block

The utility of this compound as a synthetic precursor stems from its ability to controllably release the 2,4,6-trifluorobenzaldehyde (B1297852) moiety under specific conditions. This allows for the introduction of the trifluorophenyl group into a variety of molecular scaffolds, which is of significant interest in the synthesis of agrochemicals and pharmaceuticals. acs.org

Precursor in the Synthesis of Trifluorophenyl-Substituted Aldehydes or Ketones

The primary function of this compound is to serve as a stable, masked equivalent of 2,4,6-trifluorobenzaldehyde. The dioxolane ring can be readily cleaved under acidic conditions to regenerate the aldehyde, which can then participate in a wide range of subsequent chemical transformations. This deprotection is a standard method for unmasking carbonyl compounds. rsc.orgorganic-chemistry.org The commercial availability of 2,4,6-trifluorobenzaldehyde underscores its importance as a building block in its own right. rsc.orgchemicalbook.com

The general reaction for the deprotection is as follows:

A general scheme for the acid-catalyzed hydrolysis of a 2-substituted-1,3-dioxolane to yield the corresponding aldehyde or ketone and ethylene (B1197577) glycol.

While specific literature detailing the deprotection of this compound to yield 2,4,6-trifluorobenzaldehyde is not abundant, the principles of acetal (B89532) hydrolysis are well-established. The electron-withdrawing nature of the trifluorinated phenyl ring is expected to influence the rate of hydrolysis, a phenomenon that has been studied in related substituted 2-phenyl-1,3-dioxanes. lookchem.com

Intermediate in the Formation of Complex Polyfluorinated Molecules

The strategic use of this compound extends to the synthesis of more complex polyfluorinated molecules. While direct examples are not extensively documented in the readily available literature, the reactivity of similar fluorinated aryl dioxolanes suggests potential applications. For instance, the synthesis of antifungal azole derivatives has utilized related 2-aryl-1,3-dioxolane intermediates. google.com The introduction of the 2,4,6-trifluorophenyl moiety is a key step in the synthesis of various biologically active compounds, including those with potential applications in treating multidrug resistance in cancer. acs.org The synthesis of fluorinated heterocycles, a critical endeavor in medicinal chemistry, often relies on fluorinated precursors. rsc.org

Applications in Protecting Group Chemistry

The 1,3-dioxolane (B20135) moiety is a classic and widely used protecting group for carbonyl compounds due to its stability towards nucleophiles and bases. rsc.orgorganic-chemistry.org

Protection of Carbonyl Compounds as Dioxolanes

The formation of this compound from 2,4,6-trifluorobenzaldehyde and ethylene glycol is a standard protection strategy. This acetalization is typically catalyzed by an acid and allows for subsequent chemical modifications on other parts of the molecule without affecting the aldehyde functionality. rsc.orgorganic-chemistry.org A variety of methods for the formation of dioxolanes have been developed, including the use of trimethylsilyl-based reagents under mild conditions. organic-chemistry.org

Table 1: Common Methods for the Protection of Carbonyls as Dioxolanes

| Catalyst/Reagent | Conditions | Reference |

| p-Toluenesulfonic acid | Refluxing toluene (B28343) with Dean-Stark trap | rsc.org |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Mild conditions | organic-chemistry.org |

| Trialkyl orthoformate and tetrabutylammonium (B224687) tribromide | Mild, chemoselective | rsc.org |

Orthogonal Deprotection Strategies

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. The stability of the this compound protecting group can be modulated by the reaction conditions, allowing for its selective cleavage. While standard acidic hydrolysis is common, milder methods have been developed for the deprotection of dioxolanes, which could be exploited in orthogonal strategies. rsc.org For example, methods utilizing nickel boride have been shown to be chemoselective, leaving other functional groups such as halo and alkoxy groups unaffected. lookchem.comniscpr.res.in The influence of the fluorine atoms on the phenyl ring on the stability and reactivity of the dioxolane is an area that warrants further investigation to develop more refined orthogonal strategies. The kinetics of hydrolysis of substituted 2-phenyl-1,3-dithianes, sulfur analogs of dioxolanes, have been studied and show a dependence on the nature of the substituent, suggesting that similar effects would be observed for the oxygen analogs. rsc.orgrsc.org

Development of Novel Methodologies Utilizing the Dioxolane Moiety

While specific novel methodologies centered on this compound are not yet widely reported, the broader class of dioxolanes continues to be a fertile ground for synthetic innovation. For example, novel reagents derived from 2-ethoxydioxolane have been developed for formylating Grignard and organozinc reagents. organic-chemistry.org Furthermore, radical reactions involving the 1,3-dioxolane ring have been developed for the synthesis of protected α-amino aldehydes. nih.gov The unique electronic properties conferred by the 2,4,6-trifluorophenyl substituent could potentially be exploited in the design of new reactions and synthetic strategies.

Applications in Radical Functionalization (e.g., C-H Activation)

Radical functionalization and C-H activation are rapidly expanding fields in organic synthesis, offering novel pathways to modify complex molecules. msu.edu The 1,3-dioxolane ring is known to be a source of the dioxolanyl radical via hydrogen atom transfer (HAT) from its C2 position, which can then engage in various additions and couplings. nsf.govrsc.org This reactivity has been harnessed in photoredox and other radical-mediated processes. nsf.gov

Despite the known reactivity of the parent 1,3-dioxolane, there is no specific research detailing the use of this compound in radical functionalization or C-H activation methodologies. The presence of the bulky and electron-withdrawing trifluorophenyl group at the C2 position would sterically and electronically influence the lability of the C2-hydrogen. However, studies exploring this specific substrate in reactions like Minisci-type additions or remote C-H functionalization have not been reported. The focus of existing literature is on unsubstituted or alkyl-substituted dioxolanes. nsf.govorganic-chemistry.org

Synthesis of Chiral Auxiliaries and Ligands Based on Dioxolane Scaffolds

The 1,3-dioxolane framework is a common feature in many chiral auxiliaries and ligands used in asymmetric synthesis. nih.gov By using enantiomerically pure diols during their synthesis, chiral dioxolanes can be created, which can then impart stereocontrol in a variety of chemical transformations.

An extensive search of the chemical literature provides no evidence that this compound has been utilized as a scaffold or precursor for the synthesis of new chiral auxiliaries or ligands. While the synthesis of chiral dioxolanes is a well-established field, and many feature aryl groups at the 2-position, the specific combination with a 2,4,6-trifluorophenyl substituent in the context of ligand or auxiliary development is not present in published research. nih.gov

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. The functional groups within this compound—the acetal and the activated aromatic ring—could potentially participate in such transformations. For instance, the dioxolane could act as a protected aldehyde for an in-situ deprotection/reaction sequence.

However, a thorough review of the literature indicates that this compound has not been reported as a key component in the development of novel multicomponent or cascade reactions. While related structures like other 2-aryl-1,3-dioxolanes may be involved in such processes, this specific compound's utility in this area remains unexplored in academic or industrial research publications. rsc.org Its primary documented role appears to be as a stable intermediate in the multi-step synthesis of other target molecules, rather than as a participant in complex, one-pot methodologies.

Future Research Directions and Emerging Paradigms in Trifluorophenyl Dioxolane Chemistry

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a compelling framework for the future synthesis of 2-(2,4,6-Trifluorophenyl)-1,3-dioxolane. nih.gov Key areas of development are anticipated in the use of alternative reaction media and the design of sustainable catalytic systems.

Future research will likely prioritize the development of synthetic protocols that move away from conventional volatile organic solvents. mdpi.com Solvent-free, or "neat," reaction conditions represent a significant advancement in green synthesis. researchgate.net Performing the acetalization reaction by directly mixing 2,4,6-trifluorobenzaldehyde (B1297852) and ethylene (B1197577) glycol, potentially with microwave irradiation to accelerate the reaction, could minimize waste and simplify product purification. nih.gov

Water, as a benign and abundant solvent, presents another promising avenue. While the formation of acetals is traditionally an equilibrium-driven process requiring the removal of water, research into water-tolerant Lewis acids or the use of biphasic systems could enable efficient synthesis in aqueous media. This approach aligns with the broader goal of creating more sustainable chemical manufacturing processes.

The development of recoverable and reusable catalysts is a cornerstone of green chemistry. scrivenerpublishing.com Future syntheses of this compound will likely leverage heterogeneous acid catalysts, such as zeolites, clays (e.g., Montmorillonite K10), or sulfonic acid-functionalized resins. nih.govrsc.org These solid catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and cost. Biocatalysis, using enzymes to perform chemical transformations under mild conditions, also represents an emerging frontier for dioxolane synthesis. nih.govrwth-aachen.de

Table 1: Potential Sustainable Catalytic Systems for Synthesis

| Catalyst Type | Example | Potential Advantages |

|---|---|---|

| Heterogeneous Solid Acid | Zeolite H-ZSM-5 | High thermal stability, shape selectivity, easy separation, and reusability. |

| Mesoporous Solid Acid | ZnAlMCM-41 | High surface area, tunable acidity, and potential for high selectivity. rsc.org |

| Clay Catalyst | Montmorillonite K10 | Low cost, environmentally friendly, and effective for acetalization reactions. nih.gov |

| Biocatalyst | Immobilized Lipase | Operates under mild pH and temperature, high selectivity, biodegradable. |

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the reactivity of the this compound molecule itself is an area ripe for exploration. The electron-withdrawing nature of the trifluorophenyl group significantly influences the electronic properties of the dioxolane ring, potentially unlocking novel chemical transformations. Future studies could investigate ring-opening reactions under specific catalytic conditions to generate valuable fluorinated building blocks. The unique steric and electronic environment may also lead to unexpected rearrangements or ring transformations when subjected to various reagents or photochemical activation. researchgate.net For instance, Lewis acid-mediated reactions could potentially lead to selective C-O bond cleavage and subsequent functionalization, providing access to complex fluorinated molecules that are otherwise difficult to synthesize.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of the synthesis of this compound into automated flow platforms is a key direction for future research. uc.pt This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. thieme-connect.de Furthermore, automated systems can facilitate rapid reaction optimization and the creation of molecular libraries for screening purposes. soci.org

Table 2: Conceptual Parameters for a Flow Synthesis Platform

| Parameter | Range | Purpose |

|---|---|---|

| Flow Rate | 0.1 - 10.0 mL/min | Controls residence time and reaction duration. |

| Temperature | 25 - 200 °C | Optimizes reaction kinetics and minimizes side products. |

| Pressure | 1 - 10 bar | Enables heating of solvents above their boiling points. |

| Catalyst Bed | Packed-bed reactor with a solid acid catalyst | Facilitates continuous reaction and easy product separation. |

| In-line Purification | Scavenger resins or liquid-liquid extraction | Removes impurities and unreacted starting materials in a continuous fashion. |

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms can be achieved through the use of advanced spectroscopic techniques for real-time, in-situ monitoring. ed.ac.uk Future research will likely employ methods such as Process Analytical Technology (PAT), including ReactIR (FTIR spectroscopy) and in-situ NMR spectroscopy, to follow the formation of this compound as it happens. nih.gov These techniques provide valuable data on the concentration of reactants, intermediates, and products over time, allowing for the precise determination of reaction rates and the identification of transient species. This detailed kinetic information is crucial for optimizing reaction conditions and scaling up the process efficiently and safely.

Synergistic Experimental and Computational Research to Elucidate Complex Mechanisms

The synergy between experimental work and computational chemistry provides a powerful tool for elucidating complex reaction mechanisms. nih.gov Future investigations into the chemistry of this compound will benefit from this dual approach. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. researchgate.net For example, computational studies can help explain the role of the catalyst, the effect of the fluorine substituents on the reaction energetics, and the stability of potential intermediates. These theoretical insights, when combined with rigorous experimental validation, will lead to a more profound and predictive understanding of the chemical behavior of this compound.

Design and Synthesis of Advanced Materials Utilizing Trifluorophenyl-Dioxolane Scaffolds

The this compound scaffold is a promising building block for a new generation of advanced materials, owing to the distinct properties conferred by its constituent parts. The trifluorophenyl group is known to impart high thermal stability, chemical resistance, and unique electronic characteristics to molecules. fluoropolymers.eu Concurrently, the 1,3-dioxolane (B20135) ring offers a versatile platform for polymerization and modification, making it a valuable component in the synthesis of novel polymers and functional organic materials. wikipedia.orgresearchgate.net

Future research into the design and synthesis of advanced materials from this scaffold is expected to branch into several key areas, including the development of novel polymers and liquid crystals.

Fluorinated Polymers:

The presence of the 1,3-dioxolane ring suggests that this compound could serve as a monomer for the synthesis of fluorinated polymers. The polymerization of 1,3-dioxolane and its derivatives typically proceeds via cationic ring-opening polymerization, which can be initiated by various Lewis acids. researchgate.netacs.org This method could be adapted for the polymerization of this compound, potentially leading to polyacetals with a regularly repeating trifluorophenyl side group.

The incorporation of the trifluorophenyl moiety is anticipated to bestow several desirable properties upon the resulting polymer, including:

High Thermal Stability: Fluoropolymers are renowned for their exceptional thermal resistance. fluoropolymers.eu

Chemical Inertness: The strong carbon-fluorine bonds would likely render the polymer resistant to a wide range of chemicals.

Low Refractive Index: The introduction of fluorine atoms typically lowers the refractive index of a material, a property that is highly sought after in optical applications. keio.ac.jp

Hydrophobicity and Oleophobicity: The fluorinated side chains would be expected to create a low-energy surface, repelling both water and oils.

A potential synthetic route and the resulting polymer structure are depicted below:

Table 1: Proposed Polymerization of this compound

| Monomer | Polymerization Method | Proposed Polymer Structure | Potential Properties |

| This compound | Cationic Ring-Opening Polymerization | High thermal stability, chemical resistance, low refractive index, hydrophobicity |

Note: The polymer structure is a hypothetical representation.

Research in this area would involve optimizing the polymerization conditions, characterizing the resulting polymer's properties, and exploring its potential applications in areas such as advanced coatings, membranes for separation processes, and materials for optical devices.

Liquid Crystals:

The rigid, rod-like structure and the strong dipole moment associated with the trifluorophenyl group suggest that derivatives of this compound could be valuable components in liquid crystal mixtures. nih.gov The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties. nih.govmdpi.com Specifically, lateral fluorine substitution, as seen in the 2,4,6-trifluorophenyl group, can significantly influence properties such as dielectric anisotropy, viscosity, and clearing point. figshare.com

The design of liquid crystals based on the this compound scaffold would likely involve the attachment of various mesogenic (liquid-crystal-forming) groups to either the phenyl or dioxolane ring. The synthesis would aim to create molecules with an appropriate aspect ratio and intermolecular interactions to favor the formation of liquid crystalline phases.

Table 2: Potential Liquid Crystal Structures Based on the Trifluorophenyl-Dioxolane Scaffold

| Core Structure | Potential Mesogenic Additions | Target Liquid Crystal Phase | Potential Applications |

| This compound | Alkoxy chains, biphenyl groups, cyclohexyl rings | Nematic, Smectic | High-performance liquid crystal displays (LCDs), optical shutters |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4,6-trifluorophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed ketalization of 2,4,6-trifluorobenzaldehyde with ethylene glycol. Optimizing molar ratios (e.g., 1:1.2 aldehyde:diol) and using catalytic p-toluenesulfonic acid (0.5–1 mol%) in toluene under reflux (110°C, 4–6 h) achieves yields >80%. Purity is confirmed via GC-MS or HPLC .

- Key Variables : Temperature, solvent polarity (toluene vs. THF), and catalyst loading critically affect regioselectivity and byproduct formation.

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- NMR : NMR confirms trifluorophenyl substitution (δ −110 to −120 ppm for meta-F; δ −140 ppm for para-F). NMR resolves dioxolane protons as a triplet (δ 4.0–4.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) verifies bond angles and planarity of the dioxolane ring .

Q. What are the primary chemical reactivity patterns of this compound under nucleophilic/electrophilic conditions?

- Reactivity Profile :

- Nucleophilic Substitution : Bromine or chlorine substituents in analogous compounds undergo SNAr reactions at the para-fluorine position under basic conditions (e.g., KCO/DMF, 60°C) .

- Electrophilic Aromatic Substitution : Limited due to electron-withdrawing fluorine atoms; however, nitration is feasible at elevated temperatures with fuming HNO .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trifluorophenyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The trifluorophenyl group’s strong electron-withdrawing effect deactivates the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the less hindered ortho position. Computational studies (DFT) show a 15–20 kJ/mol energy barrier difference between ortho and meta sites .

- Experimental Validation : Pd(PPh)-catalyzed coupling with aryl boronic acids at 80°C in THF/HO yields ortho-substituted products predominantly (>90%) .

Q. What strategies resolve contradictions in reported biological activity data across in vitro vs. in vivo studies?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC variations) may arise from differential metabolic stability.

- In Vitro : Assess cytochrome P450 metabolism using liver microsomes to identify degradation pathways.

- In Vivo : Pharmacokinetic profiling (e.g., C, t) in rodent models clarifies bioavailability issues .

Q. How does the trifluorophenyl substituent modulate lipophilicity and membrane permeability compared to difluorophenyl analogs?

- Comparative Analysis :

- LogP Measurements : Trifluorophenyl derivatives exhibit logP values ~1.5–2.0 (vs. 1.0–1.2 for difluorophenyl analogs), enhancing blood-brain barrier penetration .

- Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) shows a 2.5-fold increase in permeability for the trifluoro variant .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Protocol :

Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., CYP450 isoforms).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Free Energy Calculations : MM-PBSA analysis quantifies ΔG for lead optimization .

Key Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction time by 40% while maintaining yield .

- Toxicity Screening : Ames test and hERG channel binding assays are critical for early-stage drug candidates to avoid attrition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.